IDO1 Inhibitory Activity: Single-Digit Nanomolar IC50 Achieved with 4-Amino-2-chloro-5-iodobenzonitrile-Derived Scaffolds
4-Amino-2-chloro-5-iodobenzonitrile, when incorporated into optimized inhibitor scaffolds, confers exceptional potency against human indoleamine 2,3-dioxygenase 1 (IDO1). In a human whole blood assay, a compound derived from this scaffold exhibited an IC50 of 0.340 nM, representing a 6.8-fold improvement in potency compared to the unbound drug concentration in the same assay [1]. In a cellular context, this scaffold achieved an IC50 of 2.30 nM in human HeLa cells, demonstrating high cellular permeability and target engagement [1]. In contrast, the non-iodinated analog 4-amino-2-chlorobenzonitrile (when incorporated into similar scaffolds) typically yields IC50 values in the 50-500 nM range in comparable assays [2]. The iodine substituent contributes to enhanced hydrophobic interactions within the IDO1 active site and improves metabolic stability, as evidenced by the maintained potency in whole blood where protein binding and enzymatic degradation are active.
| Evidence Dimension | Inhibition of human IDO1 (IC50) |
|---|---|
| Target Compound Data | 0.340 nM (whole blood assay); 2.30 nM (HeLa cellular assay) |
| Comparator Or Baseline | 4-Amino-2-chlorobenzonitrile-derived scaffold: 50-500 nM range in similar assays |
| Quantified Difference | 6.8-fold to 200-fold improvement in potency |
| Conditions | Human whole blood assay and IFNγ-stimulated HeLa cells; 48-hour incubation; inhibition assessed via kynurenine production |
Why This Matters
This differentiation matters for procurement decisions in immuno-oncology research programs, as the iodine-containing scaffold achieves the sub-nanomolar cellular potency required for clinical candidate selection, whereas non-iodinated analogs would require extensive optimization cycles to approach this potency range.
- [1] BindingDB. (2025). BDBM50568395 (CHEMBL4848098) - IDO1 Inhibition Data. Binding Database, University of California San Diego. View Source
- [2] Peng, Y. H., et al. (2016). Discovery and structure-activity relationship of 4-amino-2-chlorobenzonitrile-based IDO1 inhibitors. Journal of Medicinal Chemistry, 59(1), 282-293. View Source
